molecular formula C15H20ClN5O2S B2656876 2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1206999-21-4

2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2656876
CAS No.: 1206999-21-4
M. Wt: 369.87
InChI Key: XNGSMWPKXOFDFR-UHFFFAOYSA-N
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Description

2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a synthetic chemical compound notable for its multifunctional properties in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds such as dimethylamino-pyrimidine derivatives and benzenesulfonamide precursors. The process may include:

  • Nucleophilic substitution reactions: : Introducing the chloro group into the aromatic ring.

  • Condensation reactions: : Combining the dimethylamino-pyrimidine derivative with the sulfonamide group.

  • Reaction conditions typically involve the use of organic solvents, controlled temperatures, and the presence of catalysts or reagents to promote the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthetic procedures with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures ensures consistent production.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : Reduction reactions may involve the gain of electrons, hydrogen atoms, or removal of oxygen atoms.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by others.

Common Reagents and Conditions

  • Oxidizing agents: : Examples include potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Such as lithium aluminum hydride or sodium borohydride.

  • Catalysts: : Transition metal catalysts may be used in some reactions to enhance the rate of reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. These products may include modified versions of the original compound with additional functional groups or altered molecular structures.

Scientific Research Applications

2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide has diverse applications in scientific research, including:

  • Chemistry: : Used as a reagent or intermediate in the synthesis of other complex molecules.

  • Biology: : Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

  • Medicine: : Explored for potential therapeutic applications, including as an enzyme inhibitor or antimicrobial agent.

  • Industry: : Utilized in the development of specialty chemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of this compound may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The interactions at the molecular level could affect biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

When comparing 2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide with similar compounds, its uniqueness lies in its specific structural features and resulting properties.

  • Similar Compounds: : Other chloro-substituted sulfonamides, dimethylamino-pyrimidine derivatives, and related sulfonamide compounds.

Each of these similar compounds has its own distinct properties and applications, highlighting the versatility and specificity of this compound.

Properties

IUPAC Name

2-chloro-N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN5O2S/c1-11-19-14(10-15(20-11)21(2)3)17-8-9-18-24(22,23)13-7-5-4-6-12(13)16/h4-7,10,18H,8-9H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGSMWPKXOFDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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